molecular formula C12H7Br2NO B14864249 6-(3,5-Dibromophenyl)pyridine-2-carbaldehyde

6-(3,5-Dibromophenyl)pyridine-2-carbaldehyde

Cat. No.: B14864249
M. Wt: 341.00 g/mol
InChI Key: JHSASKDRPQGKBC-UHFFFAOYSA-N
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Description

6-(3,5-Dibromophenyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C12H7Br2NO. This compound is characterized by the presence of a pyridine ring substituted with a carbaldehyde group at the 2-position and a dibromophenyl group at the 6-position. It is used in various fields of scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dibromophenyl)pyridine-2-carbaldehyde typically involves the reaction of 3,5-dibromobenzaldehyde with pyridine-2-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dibromophenyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-(3,5-Dibromophenyl)pyridine-2-carboxylic acid.

    Reduction: 6-(3,5-Dibromophenyl)pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3,5-Dibromophenyl)pyridine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3,5-Dibromophenyl)pyridine-2-carbaldehyde depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with transition metals. These complexes can exhibit unique catalytic and luminescent properties. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromopyridine-2-carbaldehyde
  • 3,5-Dibromobenzaldehyde
  • 2-Pyridinecarboxaldehyde

Uniqueness

6-(3,5-Dibromophenyl)pyridine-2-carbaldehyde is unique due to the presence of both a dibromophenyl group and a pyridine-2-carbaldehyde moiety. This combination imparts distinct chemical reactivity and properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H7Br2NO

Molecular Weight

341.00 g/mol

IUPAC Name

6-(3,5-dibromophenyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H7Br2NO/c13-9-4-8(5-10(14)6-9)12-3-1-2-11(7-16)15-12/h1-7H

InChI Key

JHSASKDRPQGKBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=CC(=CC(=C2)Br)Br)C=O

Origin of Product

United States

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